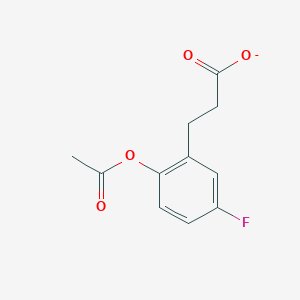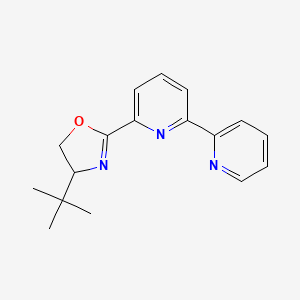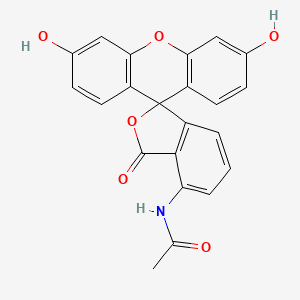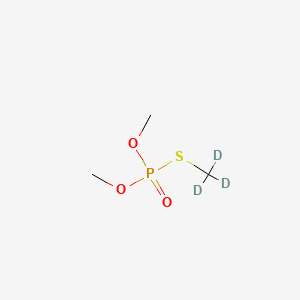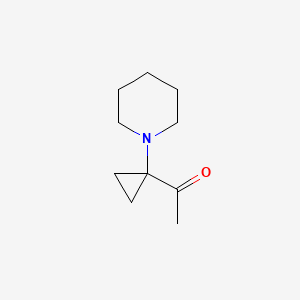
1-(1-Piperidin-1-ylcyclopropyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Piperidin-1-ylcyclopropyl)ethanone is an organic compound that features a piperidine ring attached to a cyclopropyl group, which is further connected to an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Piperidin-1-ylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with piperidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods: For large-scale production, the synthesis of this compound may involve more efficient processes. One such method includes the use of gamma-butyrolactone and 2-chlorophenyl acetate as starting materials. The reaction proceeds through acylation, chlorination, and cyclization steps, resulting in the formation of the target compound .
化学反应分析
Types of Reactions: 1-(1-Piperidin-1-ylcyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Varied products based on the nucleophile used.
科学研究应用
1-(1-Piperidin-1-ylcyclopropyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism by which 1-(1-Piperidin-1-ylcyclopropyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may modulate neurotransmitter activity in the brain, thereby reducing seizure activity. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of ion channels and neurotransmitter receptors .
相似化合物的比较
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound shares a similar piperidine ring structure but differs in the presence of a phenyl group instead of a cyclopropyl group.
1-(Thiophen-3-yl)ethanone: Similar in having an ethanone moiety, but features a thiophene ring instead of a piperidine ring.
Uniqueness: 1-(1-Piperidin-1-ylcyclopropyl)ethanone is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C10H17NO |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
1-(1-piperidin-1-ylcyclopropyl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-9(12)10(5-6-10)11-7-3-2-4-8-11/h2-8H2,1H3 |
InChI 键 |
QFOKCZMBDIFPHK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(CC1)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
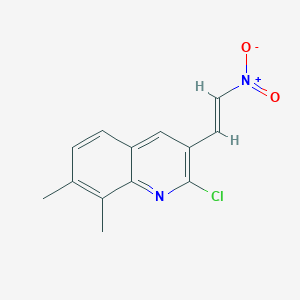
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)
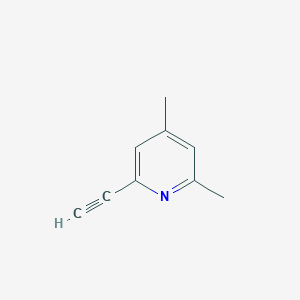
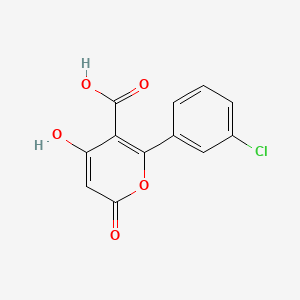
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
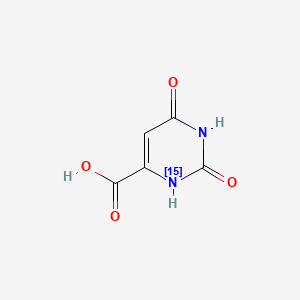
![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
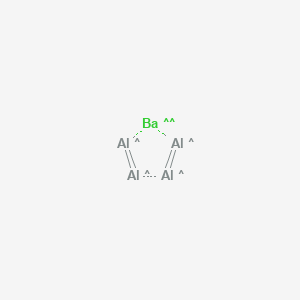
![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
